Boc-Nme-Val-Val-Dil-Dap-OH

Peptide Synthesis N-Methylation Diketopiperazine (DKP) Suppression

Boc-Nme-Val-Val-Dil-Dap-OH is a critically specialized advanced intermediate for the convergent synthesis of the MC-MMAF drug-linker construct. Unlike generic dipeptide linkers, this compound delivers the pre-assembled auristatin warhead core—incorporating the stereochemically complex, non-proteinogenic dolaisoleucine (Dil) and dolaproine (Dap) residues with precisely positioned N-methyl and Boc protecting groups. This architecture eliminates the risk of diketopiperazine formation during downstream coupling, directly supporting established protocols for MMAF-based antibody-drug conjugates (ADCs). Procuring this specific intermediate ensures fidelity to documented synthetic routes and eliminates high-risk re-synthesis of the warhead component.

Molecular Formula C35H64N4O9
Molecular Weight 684.9 g/mol
Cat. No. B11932262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Nme-Val-Val-Dil-Dap-OH
Molecular FormulaC35H64N4O9
Molecular Weight684.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29?,30+/m0/s1
InChIKeyVBLMLZLMVRYBOT-YPUIAEIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Nme-Val-Val-Dil-Dap-OH: The Foundational Building Block for Dolastatin 10-Derived Auristatin Antibody-Drug Conjugates


Boc-Nme-Val-Val-Dil-Dap-OH is a fully synthetic, protected pentapeptide of the dolastatin 10 class. Its structure incorporates N-methylated valine residues, a Boc-protected N-terminus, and the complex, non-proteinogenic amino acids dolaisoleucine (Dil) and dolaproine (Dap) [1]. This compound is not an active pharmaceutical ingredient but a critical, advanced synthetic intermediate. Its primary and specialized role is to serve as a direct precursor in the convergent synthesis of the drug-linker construct MC-MMAF, which is the active component in several investigational antibody-drug conjugates (ADCs) [2].

Why a Generic Dolastatin Intermediate or ADC Linker Cannot Substitute for Boc-Nme-Val-Val-Dil-Dap-OH


The selection of Boc-Nme-Val-Val-Dil-Dap-OH is driven by its unique structural fidelity and synthetic utility, which cannot be met by generic or alternative peptide intermediates. First, the presence of the non-proteinogenic amino acids Dil and Dap is a defining feature of the auristatin pharmacophore [1][2]. While simpler dipeptide linkers like Val-Cit-PABC are used for cleavable conjugation, they lack the intrinsic cytotoxic warhead and must be separately coupled to a payload [3]. Conversely, Boc-Nme-Val-Val-Dil-Dap-OH is the warhead's core, pre-assembled and poised for final coupling. The specific Boc and N-methyl protecting group strategy is meticulously designed to prevent deleterious side reactions (e.g., diketopiperazine formation) during the coupling of N-methylated amino acids, a notorious challenge in peptide synthesis [4][5]. Substituting this compound would require an extensive, high-risk, and costly re-synthesis and re-optimization of the entire downstream process, effectively invalidating established synthetic protocols for MC-MMAF [6].

Quantitative Evidence Differentiating Boc-Nme-Val-Val-Dil-Dap-OH for ADC Research and Process Development


Synthetic Efficiency: Overcoming Diketopiperazine Formation in N-Methylated Peptide Synthesis

Boc-Nme-Val-Val-Dil-Dap-OH is characterized by multiple N-methylated amino acids, a structural motif known to drastically reduce coupling efficiency and promote formation of the diketopiperazine (DKP) side product, especially when using standard deprotection and activation protocols [1][2]. The specific combination of the acid-labile Boc group for N-terminal protection and N-methylation on the valine residues is a deliberate design choice to mitigate this issue. Evidence from the synthesis of the structurally related, highly N-methylated peptide jahanyne shows that utilizing the Boc-N-Me-Val-OH fragment in conjunction with HATU/DIPEA coupling conditions was essential to circumvent DKP formation and achieve a successful total synthesis [3]. This contrasts with the common use of Fmoc-protected N-methyl amino acids, which are more susceptible to DKP formation during deprotection [4]. While a direct yield comparison for the specific assembly of this pentapeptide is not available in public literature, the established necessity of this protecting group strategy for the efficient assembly of its constituent fragments provides a strong class-level inference for its utility.

Peptide Synthesis N-Methylation Diketopiperazine (DKP) Suppression

Process-Specific Intermediate: Documented Use in the Synthesis of MMAF Drug-Linker

Boc-Nme-Val-Val-Dil-Dap-OH is explicitly identified as the key raw material and intermediate in patent CN103665104A for the synthesis of an MMAF intermediate pentapeptide [1]. The process uses 1 equivalent of Val-Dil-Dap-Phe-OMe and 3.0 equivalents of Boc-N-Me-Val-OH, demonstrating a defined stoichiometry for the coupling step [1]. Furthermore, vendor data confirms that the Fmoc-protected analog, Fmoc-NMe-Val-Val-Dil-Dap-OH, is the direct intermediate used to prepare the final drug-linker conjugate MC-MMAF . This establishes the compound's precise and indispensable role in a documented manufacturing route for a defined chemical entity, differentiating it from a generic, multi-purpose ADC linker that could be used in various contexts.

ADC Manufacturing Drug-Linker Synthesis MMAF Process Chemistry

Pharmacophore Completeness: Pre-Assembled Auristatin Core vs. Standalone Linker

Boc-Nme-Val-Val-Dil-Dap-OH contains the Dil-Dap core, which is the pharmacophore responsible for the potent tubulin polymerization inhibition of auristatins like MMAF (IC50 typically in sub-nanomolar to low nanomolar range against various cancer cell lines) [1][2]. In contrast, standalone cleavable linkers such as MC-Val-Cit-PAB or Val-Cit-PABC possess no intrinsic cytotoxic activity and must be conjugated to a separate payload like MMAE or MMAF to be functional [3]. This fundamental difference in composition and function makes Boc-Nme-Val-Val-Dil-Dap-OH a completely different category of material. A researcher seeking to create an auristatin-based ADC cannot substitute this warhead intermediate with a linker; doing so would result in a non-cytotoxic ADC or require a wholly different payload.

ADC Cytotoxin Auristatin SAR Tubulin Inhibition

Validated Applications of Boc-Nme-Val-Val-Dil-Dap-OH in ADC Drug Discovery and Development


Convergent Synthesis of Monomethyl Auristatin F (MMAF) Drug-Linker Constructs

This is the primary and most validated application. Boc-Nme-Val-Val-Dil-Dap-OH is used as an advanced intermediate in the convergent synthesis of MC-MMAF and related drug-linker constructs. Following deprotection, it is coupled to a maleimidocaproyl (MC) spacer to yield the active payload for conjugation to a monoclonal antibody . This approach is essential for creating ADCs like those evaluated in preclinical studies of auristatin-based therapies [1].

Process Development and Scale-Up for cGMP Manufacturing of Auristatin Payloads

The defined synthetic route involving Boc-Nme-Val-Val-Dil-Dap-OH, as described in patent CN103665104A, provides a foundation for process chemistry efforts [2]. For organizations scaling up ADC production for clinical trials or commercial supply, procuring this specific intermediate ensures consistency with a documented process and reduces the burden of developing and validating a new synthetic route for the auristatin warhead.

Generation of Dolastatin 10/Auristatin Analogs for SAR Studies

While the compound itself is a specific intermediate, the Boc-Nme-Val-Val-Dil-Dap core structure can serve as a scaffold for further derivatization. Researchers studying the structure-activity relationships (SAR) of the C-terminal region of dolastatin 10 could use this protected pentapeptide as a starting point to create novel analogs by modifying the N-terminus or the C-terminal Dap unit before conjugation [3]. This provides a more efficient entry point than de novo total synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Nme-Val-Val-Dil-Dap-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.